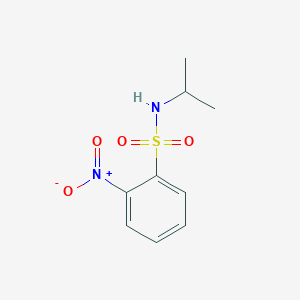

N-isopropyl-2-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNODYCWEZDMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400007 | |

| Record name | N-isopropyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-42-9 | |

| Record name | N-(1-Methylethyl)-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23530-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-isopropyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-isopropyl-2-nitrobenzenesulfonamide

This guide provides a comprehensive overview of the synthesis and detailed characterization of N-isopropyl-2-nitrobenzenesulfonamide, a valuable compound in organic synthesis, particularly as a protected form of isopropylamine. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's preparation and analytical verification.

Introduction: The Significance of 2-Nitrobenzenesulfonamides

2-Nitrobenzenesulfonamides, often referred to as "nosyl amides," are crucial protecting groups for primary and secondary amines in multi-step organic synthesis.[1][2] The 2-nitrobenzenesulfonyl (Ns) group, introduced by Fukuyama, offers distinct advantages over other sulfonyl protecting groups like the tosyl group.[3][4] Its primary benefit lies in the mild conditions required for its removal, typically involving a thiol-mediated nucleophilic aromatic substitution.[3][5] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups, a critical feature in the synthesis of complex molecules such as pharmaceuticals and natural products.[6]

This compound serves as a stable, crystalline solid, facilitating its handling and purification. It is an important intermediate for introducing the isopropylamino moiety in a controlled manner. The synthesis involves a straightforward reaction between 2-nitrobenzenesulfonyl chloride and isopropylamine.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic substitution reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine. A base is required to neutralize the hydrochloric acid generated during the reaction.

Reaction Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the HCl produced, driving the reaction to completion and preventing the protonation of the starting amine.[7][8] Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[7]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted 2-nitrobenzenesulfonamides.[7][9]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | 221.62 | 10.0 | 2.22 g |

| Isopropylamine | 75-31-0 | 59.11 | 11.0 | 0.96 mL |

| Triethylamine | 121-44-8 | 101.19 | 11.0 | 1.53 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |

| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | - | 20 mL |

| Brine | - | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |

| Ethyl Acetate | 141-78-6 | 88.11 | - | For recrystallization |

| Hexane | 110-54-3 | 86.18 | - | For recrystallization |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzenesulfonyl chloride (2.22 g, 10.0 mmol).

-

Dissolve the sulfonyl chloride in dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, mix isopropylamine (0.96 mL, 11.0 mmol) and triethylamine (1.53 mL, 11.0 mmol).

-

Slowly add the amine/base mixture to the stirred solution of 2-nitrobenzenesulfonyl chloride over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by recrystallization to yield a pure, crystalline solid.[10][11][12][13]

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexane (1:1).

-

Dry the crystals under vacuum to obtain pure this compound.

Caption: Workflow for the purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | m | 1H | Ar-H (ortho to SO₂NH) |

| ~7.6 - 7.8 | m | 3H | Ar-H |

| ~5.0 - 5.2 | d | 1H | NH |

| ~3.6 - 3.8 | sept | 1H | CH (isopropyl) |

| ~1.1 - 1.2 | d | 6H | CH₃ (isopropyl) |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and instrument used.

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~135 - 120 | Aromatic Carbons |

| ~46 | CH (isopropyl) |

| ~23 | CH₃ (isopropyl) |

Note: The chemical shifts are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3300 | N-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~1530, ~1350 | N-O stretch (nitro group) |

| ~1340, ~1160 | S=O stretch (sulfonamide) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| [M+H]⁺ | Molecular ion peak |

| [M-C₃H₇]⁺ | Loss of isopropyl group |

| [M-SO₂]⁺ | Loss of sulfur dioxide |

Note: The exact mass and fragmentation will depend on the ionization method used (e.g., ESI, EI).

Applications in Organic Synthesis

The primary application of this compound is as a protected form of isopropylamine. The nosyl group can be readily cleaved under mild conditions, typically using a thiol like thiophenol or mercaptoethanol in the presence of a base such as potassium carbonate or DBU.[5][14][15] This deprotection strategy is compatible with a wide range of other protecting groups, making it highly valuable in complex synthetic routes.[1]

The Fukuyama amine synthesis, which utilizes 2-nitrobenzenesulfonamides, is a powerful method for preparing secondary amines.[3][4] The nosyl-protected amine can be alkylated under Mitsunobu conditions or with an alkyl halide and a weak base, followed by deprotection to yield the secondary amine.[1][7]

Safety and Handling

2-Nitrobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[16] Isopropylamine is a flammable and corrosive liquid. Triethylamine is also flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.[17]

Conclusion

This technical guide has detailed the synthesis, purification, and comprehensive characterization of this compound. The provided protocols are based on established and reliable methods, offering a solid foundation for researchers and scientists. The unique properties of the 2-nitrobenzenesulfonyl protecting group make this compound a valuable tool in modern organic synthesis, particularly for the controlled introduction of the isopropylamino functionality in the development of new chemical entities.

References

-

Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

-

ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Retrieved from [Link]

-

PubMed. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. Retrieved from [Link]

- Google Patents. (n.d.). Sulfonamide purification process.

-

Taylor & Francis Online. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, 2-nitro-N-propoxy-. Retrieved from [Link]

- Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.

-

University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

-

Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

-

EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

-

Photocleavable Protecting Groups. (n.d.). Retrieved from [Link]

-

PubMed. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. Retrieved from [Link]

- Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.

- Google Patents. (n.d.). Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.

- Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

SpectraBase. (n.d.). N-Isopropyl-4-nitrobenzamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 11. How To [chem.rochester.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. 2-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE - Safety Data Sheet [chemicalbook.com]

physicochemical properties of N-isopropyl-2-nitrobenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of N-isopropyl-2-nitrobenzenesulfonamide

Introduction

This compound is a sulfonamide derivative of significant interest in modern organic synthesis. Its utility is most pronounced in the realm of protecting group chemistry, where the 2-nitrobenzenesulfonyl (nosyl) moiety serves as a versatile and readily cleavable protecting group for primary and secondary amines.[1][2] The strategic placement of the ortho-nitro group profoundly influences the electronic properties of the sulfonamide, rendering it susceptible to mild nucleophilic cleavage, a feature that distinguishes it from more robust sulfonamides like the tosyl group.[2]

This guide provides a comprehensive overview of the core . It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for its effective application in multi-step synthesis and the development of novel chemical entities. We will delve into its structural and spectroscopic data, thermal properties, and reactivity, supported by field-proven experimental protocols and authoritative references.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is foundational to any scientific investigation. The structural and identifying information for this compound is summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 23530-42-9[3] |

| Molecular Formula | C₉H₁₂N₂O₄S[4] |

| Molecular Weight | 244.27 g/mol [4] |

| IUPAC Name | This compound[4] |

| InChI Key | AGNODYCWEZDMHI-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=C1N(=O)[O] |

The molecule consists of an isopropyl group attached to the nitrogen atom of a sulfonamide, which is, in turn, bonded to a benzene ring substituted with a nitro group at the ortho position.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical environments and are critical for designing synthetic routes, purification strategies, and formulation studies.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |

| Physical Form | Colorless to off-white solid[4][5] | Experimental |

| Melting Point | 118.5-119 °C[6] | Experimental |

| Boiling Point | 388.9 ± 44.0 °C | Predicted[6] |

| Density | 1.318 ± 0.06 g/cm³ | Predicted[6] |

| pKa | 10.97 ± 0.50 | Predicted[6] |

The melting point is a sharp, well-defined value, indicative of a crystalline solid of good purity.[6] The predicted boiling point, pKa, and density values are derived from computational models and serve as useful estimates for experimental design.

Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence of a molecule's structure and is essential for its unambiguous identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments.

Table 3: ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.16-8.20 | m | - | 1H | Aromatic H |

| 7.85-7.89 | m | - | 1H | Aromatic H |

| 7.72-7.78 | m | - | 2H | Aromatic H |

| 5.12 | d | 7.1 | 1H | N-H |

| 3.60-3.73 | m | - | 1H | CH(CH₃)₂ |

| 1.16 | d | 6.2 | 6H | CH(CH₃)₂ |

| Source: US2012/196824, as cited by ChemicalBook[5] |

The aromatic protons appear in the downfield region (7.72-8.20 ppm) due to the deshielding effects of the benzene ring and the electron-withdrawing nitro and sulfonyl groups. The doublet at 5.12 ppm corresponds to the sulfonamide N-H proton, which couples with the adjacent methine proton. The isopropyl group gives rise to a multiplet for the methine proton and a characteristic doublet for the six equivalent methyl protons.[5]

Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate absorption band is expected around 3300-3200 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

-

Asymmetric SO₂ Stretch: A strong absorption band in the range of 1370-1330 cm⁻¹.

-

Symmetric SO₂ Stretch: A strong absorption band in the range of 1180-1160 cm⁻¹.

-

Asymmetric NO₂ Stretch: A strong band around 1550-1530 cm⁻¹.

-

Symmetric NO₂ Stretch: A strong band around 1350-1330 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Synthesis and Chemical Reactivity

Synthetic Protocol

This compound is readily synthesized via a nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and isopropylamine.[5] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

Step-by-Step Synthesis Protocol:

-

Reagent Preparation: Dissolve isopropylamine (1.5 eq.) and triethylamine (2.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM).

-

Cooling: Cool the reaction mixture in an ice bath to control the initial exothermic reaction.

-

Addition of Electrophile: Add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq.) in DCM dropwise to the stirred amine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure complete reaction.

-

Work-up: Dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid and water to remove excess amines and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Wash the resulting solid with a non-polar solvent like hexane to remove any remaining non-polar impurities and air-dry to yield the pure product.[5]

This procedure typically affords the desired product in high yield (e.g., 96%).[5]

Caption: Workflow for the synthesis of this compound.

Reactivity and Role as a Protecting Group

The 2-nitrobenzenesulfonyl (nosyl) group is a cornerstone of modern amine protection strategies.[8][9] Its utility stems from a unique balance of stability and facile cleavage under specific, mild conditions.[2]

-

Mechanism of Protection: Amines are protected by reacting them with 2-nitrobenzenesulfonyl chloride, forming the stable sulfonamide linkage as described in the synthesis protocol.

-

Stability: Nosyl-protected amines are robust and stable under a wide variety of reaction conditions, including those used for Boc and Cbz group manipulation, making them orthogonally compatible.[1]

-

Mechanism of Deprotection: The key to the nosyl group's utility is its cleavage mechanism. The powerful electron-withdrawing effect of the ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution.[1] Treatment with a soft nucleophile, typically a thiol like thiophenol in the presence of a base (e.g., K₂CO₃ or DBU), leads to the displacement of the sulfonamide.[8] This process is highly efficient and proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Caption: The protection-deprotection cycle of a nosyl-protected amine.

Standardized Experimental Protocols

Reproducibility is paramount in scientific research. The following section details a standard protocol for the characterization of a key physicochemical property.

Melting Point Determination (Capillary Method)

Objective: To accurately determine the melting point range of a solid crystalline compound like this compound, which provides an indication of its purity.

Apparatus:

-

Melting point apparatus (e.g., digital device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. Place a small amount onto a clean, dry watch glass and crush it into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the sample. A rapid heating rate can be used initially to approach the expected melting point (~119 °C). Reduce the heating rate to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (0.5-2 °C).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE | 23530-42-9 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 23530-42-9 CAS MSDS (N-ISOPROPYL-2-NITROBENZENESULPHONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-Isopropyl-4-nitrobenzenesulfonamide | C9H12N2O4S | CID 2054536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

A Theoretical Chemist's Guide to N-isopropyl-2-nitrobenzenesulfonamide: Structure, Reactivity, and Spectroscopic Fingerprinting

This technical guide provides a comprehensive framework for the theoretical investigation of N-isopropyl-2-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It establishes a logical, causality-driven workflow for leveraging quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this molecule. The protocols and analyses presented herein are grounded in established Density Functional Theory (DFT) methodologies, widely validated for the study of sulfonamide-containing compounds.

Introduction: The Rationale for a Computational Deep Dive

This compound is a member of the sulfonamide family, a class of compounds renowned for its therapeutic importance.[1] While this specific molecule may not have a widely documented application, its constituent parts—a nitrobenzene group and a sulfonamide linkage—are pharmacophores of significant interest. The nitroaromatic moiety is a known electrophilic signaling component, and the sulfonamide group is a cornerstone of numerous antibacterial and diuretic drugs. Understanding the interplay between these functional groups at a quantum-mechanical level is paramount for predicting the molecule's stability, potential biological activity, and suitability as a synthetic intermediate.

Theoretical studies offer a powerful, non-empirical lens through which to examine molecules. By solving approximations of the Schrödinger equation, we can determine stable three-dimensional structures, map electron density distributions, predict reactivity hotspots, and simulate spectroscopic signatures. This in silico approach not only complements experimental data but also provides predictive insights that can guide and rationalize laboratory research, saving significant time and resources. This guide will detail the theoretical workflows necessary to build a complete computational profile of this compound, from its preferred shape to its interaction with light.

Part 1: Unveiling the Three-Dimensional Architecture: Conformational Analysis

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape. For a flexible molecule like this compound, multiple low-energy conformations can coexist. Identifying the global minimum energy structure is the critical first step for all subsequent theoretical analyses.

The "Why": Causality in Conformational Searching

Experimental Protocol: A Self-Validating Conformational Search Workflow

-

Initial Structure Generation : The molecule is first built using a molecular editor and subjected to a preliminary geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method or a small basis set DFT calculation.

-

Potential Energy Surface Scan : A relaxed potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles. For this compound, the most critical dihedrals are C1-C2-S-N and C2-S-N-C(isopropyl). This scan identifies all local minima on the energy landscape.

-

High-Level Optimization : The unique minima identified from the PES scan are then subjected to a full geometry optimization using a higher level of theory. A common and robust choice for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for capturing both geometric and electronic details.

-

Vibrational Frequency Analysis : For each optimized structure, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The structure with the lowest Gibbs free energy is identified as the global minimum.

Caption: Workflow for identifying the global minimum energy conformer.

Data Presentation: Summarizing Conformational Energies

| Conformer ID | Key Dihedral Angles (C2-S-N-C) | Relative Energy (kcal/mol) | Gibbs Free Energy Correction (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | 65.8° | 0.00 | -0.12345 | 0.00 |

| Conf-2 | -175.2° | 1.85 | -0.12311 | 1.63 |

| Conf-3 | -68.1° | 2.54 | -0.12298 | 2.25 |

| Note: Data is illustrative and would be generated from the calculations described. |

Part 2: Mapping Reactivity and Electronic Landscape

With the global minimum energy structure identified, we can now probe its electronic properties. These calculations provide deep insights into the molecule's reactivity, polarity, and kinetic stability.

The "Why": From Orbitals to Reactivity

The distribution of electrons in a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a critical indicator of chemical stability.[3] Furthermore, the Molecular Electrostatic Potential (MEP) provides a visual map of charge distribution, highlighting regions prone to electrophilic or nucleophilic attack.

Experimental Protocol: Calculating Electronic Descriptors

All calculations in this section are single-point energy calculations performed on the global minimum geometry obtained in Part 1, using the B3LYP/6-311++G(d,p) level of theory.

-

FMO Analysis : The energies and spatial distributions of the HOMO and LUMO are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is determined.

-

MEP Surface Generation : The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution.

-

Global Reactivity Descriptors : Using the HOMO and LUMO energies, key reactivity indices are calculated based on conceptual DFT:

-

Electronegativity (χ) : -(E_HOMO + E_LUMO) / 2

-

Chemical Hardness (η) : (E_LUMO - E_HOMO) / 2

-

Electrophilicity Index (ω) : χ² / (2η)

-

-

Natural Bond Orbital (NBO) Analysis : This analysis provides detailed information on atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule.

Caption: Derivation of reactivity descriptors from the optimized geometry.

Data Presentation: Summary of Quantum Chemical Properties

| Parameter | Calculated Value | Interpretation |

| E_HOMO | -7.5 eV | Electron donating ability |

| E_LUMO | -2.1 eV | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | High gap suggests high kinetic stability |

| Dipole Moment (μ) | 4.8 Debye | Indicates a polar molecule |

| Electronegativity (χ) | 4.8 | Overall chemical reactivity |

| Chemical Hardness (η) | 2.7 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 4.26 | Global electrophilic nature |

| Note: Data is illustrative and would be generated from the calculations described. |

Part 3: Simulating Spectra for Structure Verification

Theoretical spectroscopy is an invaluable tool for interpreting and validating experimental data. By simulating vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, we can assign experimental peaks with a high degree of confidence and confirm that the synthesized compound matches the theoretical model.[4]

The "Why": Bridging Theory and Experiment

Experimental spectra provide a fingerprint of a molecule, but peaks can often be ambiguous or overlapping. Theoretical calculations provide the underlying vibrational modes and electronic transitions responsible for these peaks. For example, a calculated IR spectrum can differentiate between various stretching and bending modes, while calculated NMR shifts can resolve complex aromatic regions. This synergy between theory and experiment provides a self-validating system for structural elucidation.

Experimental Protocol: Spectroscopic Simulations

-

IR Spectroscopy : The harmonic vibrational frequencies are obtained from the frequency calculation performed in Part 1. The calculated frequencies are typically multiplied by a scaling factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set deficiencies.

-

NMR Spectroscopy : Using the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry, the magnetic shielding tensors for ¹H and ¹³C nuclei are calculated. These are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to predict chemical shifts (δ).

-

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) calculations are performed to compute the energies of electronic excitations from the ground state to the first several excited states. The oscillator strengths are used to predict the intensity of the corresponding absorption peaks in the UV-Vis spectrum.[4]

Data Presentation: Predicted Spectroscopic Data

Table: Key Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| N-H Stretch | 3280 | Medium |

| C-H Stretch (Aromatic) | 3085 | Weak |

| C-H Stretch (Aliphatic) | 2975 | Medium |

| NO₂ Asymmetric Stretch | 1530 | Strong |

| SO₂ Asymmetric Stretch | 1355 | Strong |

| SO₂ Symmetric Stretch | 1160 | Strong |

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (N-H) | 5.6 |

| ¹H (Aromatic) | 7.8 - 8.5 |

| ¹³C (Aromatic, C-NO₂) | 148.5 |

| ¹³C (Aromatic, C-S) | 140.1 |

| Note: Data is illustrative and would be generated from the calculations described. |

Part 4: Probing Intermolecular Forces

The behavior of this compound in the solid state or in solution is governed by intermolecular interactions. The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O). Understanding these interactions is critical for predicting crystal packing, solubility, and potential interactions with a biological target.[5]

The "Why": Beyond the Single Molecule

A single-molecule calculation in the gas phase is an idealization. In reality, molecules interact with their neighbors. Hydrogen bonds are particularly strong non-covalent interactions that can significantly influence molecular conformation and properties.[1] By studying a dimer, we can model these crucial interactions and gain insight into the supramolecular structure of the compound.

Experimental Protocol: Dimer Analysis

-

Dimer Construction : A dimer of the molecule is constructed, positioning the N-H group of one molecule in proximity to an S=O group of another.

-

Geometry Optimization : The dimer structure is optimized to find the most stable arrangement.

-

Interaction Energy : The binding energy of the dimer is calculated, correcting for Basis Set Superposition Error (BSSE) using the Counterpoise method.

-

QTAIM Analysis : The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology of the dimer. The presence of a bond critical point (BCP) between the hydrogen and the acceptor atom provides definitive evidence of a hydrogen bond.[5]

Caption: Workflow for the analysis of a hydrogen-bonded dimer.

References

-

ProQuest. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Available from: [Link]

-

ResearchGate. QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Available from: [Link]

-

ResearchGate. Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. Available from: [Link]

-

PubMed. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Available from: [Link]

-

MDPI. Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. Available from: [Link]

Sources

- 1. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-isopropyl-2-nitrobenzenesulfonamide: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-2-nitrobenzenesulfonamide, a key organic molecule, holds significant importance in the field of synthetic chemistry, particularly in the strategic protection of amines. This technical guide provides a comprehensive overview of its core attributes, a detailed and validated synthesis protocol, and an exploration of its primary applications, tailored for professionals in research and drug development. The strategic use of the 2-nitrobenzenesulfonyl (nosyl) protecting group, for which this compound is a derivative, offers distinct advantages in complex multi-step syntheses.

Core Compound Identification and Physicochemical Properties

This compound is identified by the CAS number 23530-42-9 .[1][2] Its structure is characterized by an isopropyl group attached to the nitrogen atom of a 2-nitrobenzenesulfonamide core.

Structure:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 23530-42-9 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄S | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is reliably achieved through the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine.[3] This nucleophilic substitution reaction is straightforward and high-yielding. The causality behind the experimental choices lies in the high reactivity of the sulfonyl chloride towards primary amines and the use of a base to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Diluted Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

Step-by-Step Methodology:

-

Dissolve isopropylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) to the cooled solution.

-

Remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

-

Dilute the reaction mixture with a 1:1 mixture of ethyl acetate and hexane.

-

Wash the organic layer with diluted hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the solid product.

-

Wash the resulting solid with hexane and air-dry to yield this compound as a colorless solid (typical yield: 96%).[3]

Synthesis Workflow Diagram

Caption: General workflow for the deprotection of a nosyl-protected amine.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to the nosyl protecting group for amines. Its straightforward, high-yielding synthesis and the mild conditions required for the subsequent deprotection of the nosyl group make it an important tool for researchers and scientists in the field of drug development and complex molecule synthesis. The principles of its application are grounded in well-understood reaction mechanisms, ensuring its reliability and effectiveness in a laboratory setting.

References

-

2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF - ResearchGate. [Link]

-

2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF - ResearchGate. [Link]

-

Fukuyama Amine Synthesis | Chem-Station Int. Ed. [Link]

Sources

solubility of N-isopropyl-2-nitrobenzenesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of N-isopropyl-2-nitrobenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Novel Sulfonamide

This compound is a compound of interest within contemporary chemical research, particularly in the realms of organic synthesis and medicinal chemistry. As with any novel molecule, a thorough understanding of its physicochemical properties is paramount for its effective application. Solubility, a critical determinant of a compound's utility, dictates everything from reaction kinetics and purification strategies to bioavailability in drug development.

This technical guide serves as a comprehensive resource on the . In the absence of extensive published solubility data for this specific molecule, this document provides a robust framework for approaching its solubility determination. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge, theoretical underpinnings, and practical methodologies required to confidently assess and leverage the solubility characteristics of this compound.

Authored from the perspective of a Senior Application Scientist, this guide emphasizes not just the "how" but the "why" behind experimental choices, ensuring a deep and applicable understanding of the principles at play.

Theoretical Framework: Understanding Sulfonamide Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For sulfonamides like this compound, the presence of both polar (nitro and sulfonamide groups) and nonpolar (isopropyl and benzene ring) moieties results in a nuanced solubility profile.

The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. The polar groups suggest potential solubility in polar solvents, while the nonpolar regions may confer solubility in less polar organic solvents. A more quantitative prediction of solubility can be approached using thermodynamic models such as the Hildebrand solubility approach . This model relates the solubility of a solute to the solubility parameters of both the solute and the solvent. While a detailed discussion of this model is beyond the scope of this guide, it is a valuable tool for initial solvent screening.[1][2]

The molecular structure of this compound, with its hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (O=S=O and NO₂), suggests that solvents capable of hydrogen bonding are likely to be effective. The nitro group, being a strong electron-withdrawing group, will also influence the overall polarity and crystalline structure of the solid, which in turn affects its solubility.

Recommended Organic Solvents for Solubility Screening

Based on the general solubility characteristics of sulfonamides and the structural features of this compound, the following organic solvents are recommended for initial solubility screening. These solvents span a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Recommended Solvents | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the sulfonamide and nitro groups. The alkyl chain length will influence solubility. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess strong dipole moments that can interact with the polar functionalities of the molecule. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[3] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar with hydrogen bond accepting capabilities. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Can engage in dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds makes them useful for comparison. |

| Aromatic Solvents | Toluene | Primarily nonpolar, but the aromatic ring can interact with the benzene ring of the solute. |

| Nonpolar Solvents | n-Hexane, Cyclohexane | Expected to have low solubility, but important for establishing the full solubility profile and for applications such as anti-solvent crystallization. Studies on other sulfonamides have been conducted in cyclohexane.[4] |

Experimental Protocol for Isothermal Solubility Determination

The isothermal saturation method is a robust and widely accepted technique for accurately determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered saturated solution with the appropriate mobile phase (for HPLC) or solvent to a concentration within the linear range of the analytical method.

-

-

Quantification of Solute Concentration:

-

HPLC Method (Recommended):

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

If the compound has a distinct chromophore and the solvent does not interfere, UV-Vis spectrophotometry can be used.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve (Beer-Lambert plot).

-

Measure the absorbance of the diluted saturated solutions and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = C_measured × (V_final / V_initial) Where:

-

S is the solubility (e.g., in mg/mL or mol/L)

-

C_measured is the concentration of the diluted sample determined from the calibration curve

-

V_final is the final volume of the diluted sample

-

V_initial is the initial volume of the saturated solution taken for dilution

-

-

Self-Validating System and Causality

-

Why excess solute? To ensure that the solution reaches equilibrium saturation. The presence of a solid phase is the thermodynamic definition of a saturated solution.

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Why filtration? To prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

-

Why a calibration curve? To establish a linear relationship between the analytical response (e.g., peak area or absorbance) and the concentration, ensuring accurate quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for Isothermal Solubility Determination.

Concluding Remarks

The is a critical parameter for its successful application in research and development. While specific quantitative data is not yet widely available in the literature, this guide provides a comprehensive framework for its determination. By understanding the underlying theoretical principles and adhering to a robust experimental protocol, researchers can generate high-quality, reliable solubility data. This, in turn, will facilitate the optimization of synthetic routes, purification procedures, and the formulation of new chemical entities.

References

-

Jouyban, A., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(1), 37-43. [Link]

-

Martin, A., et al. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

-

Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

-

Cysewski, P., & Jeliński, T. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. [Link]

-

Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Jouyban, A., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

-

PubChem. (n.d.). N-Isopropyl-4-nitrobenzenesulfonamide. Retrieved from [Link]

-

Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4749-4761. [Link]

-

Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. [Link]

-

Cysewski, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(12), 4785. [Link]

Sources

- 1. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating Uncharted Territory: A Technical Guide to the Preliminary Biological Investigation of N-isopropyl-2-nitrobenzenesulfonamide

Abstract

The vast chemical space of sulfonamides continues to be a fertile ground for the discovery of novel therapeutic agents. Within this class, N-isopropyl-2-nitrobenzenesulfonamide presents a unique combination of structural motifs—a benzenesulfonamide core, a nitro group, and an N-isopropyl substituent—that suggests a compelling, yet largely unexplored, potential for diverse biological activity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate a preliminary investigation into the biological activities of this compound. While direct experimental data for this compound is scarce, this document synthesizes insights from structurally related compounds to propose potential therapeutic applications and outlines detailed, validated protocols for their investigation. We will delve into the rationale behind suggested experimental designs, focusing on antimicrobial, anticancer, and enzyme inhibitory activities, thereby providing a robust starting point for future research.

Introduction: Deconstructing the Therapeutic Potential

The therapeutic landscape is replete with examples of benzenesulfonamides exhibiting a wide array of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The introduction of a nitro group, a well-known pharmacophore, can significantly modulate a molecule's biological profile, often through bioreduction to reactive intermediates that can induce cellular damage in target organisms.[1] Furthermore, the N-isopropyl group, while seemingly simple, can influence lipophilicity, membrane permeability, and steric interactions with biological targets, subtly but significantly altering the compound's overall activity.

The absence of specific biological data for this compound in the current scientific literature represents a notable knowledge gap.[1] This guide aims to bridge that gap by providing a logical, evidence-based roadmap for its initial biological characterization.

Postulated Biological Activities and Investigative Frameworks

Based on the activities of analogous compounds, we can postulate several key areas for the preliminary biological screening of this compound.

Antimicrobial Activity

The sulfonamide scaffold is a cornerstone of antimicrobial therapy. The presence of a nitroaromatic moiety can further enhance this activity, often through the generation of toxic reactive nitrogen species within microbial cells.[2] Various N-substituted benzenesulfonamide derivatives have demonstrated a range of antibacterial and antifungal effects.[1][3]

A standardized approach to assess the antimicrobial potential of this compound involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Caption: Workflow for Antimicrobial Susceptibility Testing.

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

-

Microorganism Preparation: Culture selected bacterial and fungal strains overnight in appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add a calculated volume of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity

Benzenesulfonamide derivatives have been explored as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Nitrobenzenesulfonamides, in particular, have been investigated as selective cytotoxic agents for hypoxic cells, a common feature of solid tumors.[4]

An initial assessment of anticancer activity can be performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the compound's effect on the metabolic activity and proliferation of cancer cells.

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition

The sulfonamide group is a key pharmacophore for various enzyme inhibitors, most notably carbonic anhydrases.[5] The broader benzenesulfonamide family has been a rich source of compounds targeting specific enzymes involved in disease pathways.[1]

A generalized workflow for screening this compound as a potential enzyme inhibitor is outlined below. The specific enzyme and substrate will need to be chosen based on further structural analysis and homology to known inhibitors.

Caption: General Workflow for Enzyme Inhibition Assay.

Given that 2-nitrobenzenesulfonamide is a known carbonic anhydrase inhibitor, this is a logical starting point.[5]

-

Reagent Preparation:

-

Enzyme: Prepare a solution of purified human carbonic anhydrase II (hCA II).

-

Substrate: Use p-nitrophenyl acetate (p-NPA) as the substrate.

-

Inhibitor: Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add buffer, enzyme solution, and varying concentrations of the inhibitor or vehicle control.

-

Initiate the reaction by adding the p-NPA substrate.

-

Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[6]

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | TBD | TBD |

| Escherichia coli | TBD | TBD |

| Pseudomonas aeruginosa | TBD | TBD |

| Candida albicans | TBD | TBD |

Table 2: Hypothetical Anticancer Activity Data

| Cell Line | IC50 (µM) after 48h |

| HeLa (Cervical Cancer) | TBD |

| MCF-7 (Breast Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

Table 3: Hypothetical Enzyme Inhibition Data

| Enzyme | Substrate | IC50 (µM) | Inhibition Type |

| Carbonic Anhydrase II | p-NPA | TBD | TBD |

Conclusion and Future Directions

This compound stands at the intersection of well-established pharmacophores, suggesting a high probability of interesting biological activity. This guide provides a foundational strategy for the systematic preliminary evaluation of its antimicrobial, anticancer, and enzyme inhibitory potential. The absence of existing data underscores a unique opportunity for novel discovery.[1]

Positive results in these initial screens would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Mechanism of Action studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects.

-

In vivo efficacy studies: Evaluating the compound's activity in animal models of infection or cancer.

The protocols and frameworks presented herein are designed to be robust, self-validating, and grounded in established scientific principles, providing a solid launchpad for unlocking the therapeutic potential of this compound.

References

-

2-Nitrobenzenesulfonamide. PubChem. Available from: [Link]

-

Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. PubMed. Available from: [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. Available from: [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Available from: [Link]

-

Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. Available from: [Link]

-

N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. NIH. Available from: [Link]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. SciSpace. Available from: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available from: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. Available from: [Link]

-

N-Isopropyl-4-nitrobenzenesulfonamide. PubChem. Available from: [Link]

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Publishing. Available from: [Link]

-

N-benzyl-2-nitrobenzenesulfonamide. PubChem. Available from: [Link]

-

Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. MDPI. Available from: [Link]

-

Antimicrobial Properties of N-Benz. Amanote Research. Available from: [Link]

-

Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Available from: [Link]

-

Biochemistry | Enzyme Inhibition. YouTube. Available from: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Available from: [Link]

-

Inhibition of alpha-chymotrypsin with an enzyme-activated n-nitrosoamide: active-site labeling by the naphthylmethyl cation. PubMed. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Nitro-N-propylbenzenesulfonamide|CAS 89840-63-1 [benchchem.com]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

Unlocking the Potential of N-isopropyl-2-nitrobenzenesulfonamide: A Technical Guide to Future Research

Introduction: The Untapped Potential of a Versatile Scaffold

In the vast landscape of chemical compounds, there exist molecules that, despite their straightforward synthesis and intriguing structural motifs, remain largely unexplored. N-isopropyl-2-nitrobenzenesulfonamide is one such compound. While the broader families of benzenesulfonamides and nitro-aromatic compounds are well-documented for their extensive applications in medicinal and synthetic chemistry, the specific N-isopropyl derivative of 2-nitrobenzenesulfonamide has yet to be systematically investigated.[1] This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising, unexplored research avenues for this molecule. We will delve into its synthesis, propose concrete hypotheses for its application in medicinal chemistry, and explore its potential as a novel tool in organic synthesis.

Section 1: Synthesis and Physicochemical Characterization

The synthesis of this compound is a direct and high-yielding process, typically achieved through the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine.[2] This reaction is a standard nucleophilic substitution at the sulfonyl group.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0°C.

-

Addition of Amine: To the cooled solution, add isopropylamine (1.1 eq) dropwise. Causality Note: The dropwise addition helps to control the exothermic nature of the reaction.

-

Addition of Base: Add triethylamine (1.2 eq) to the reaction mixture. The triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture with deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield a solid product.

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is crucial for validating its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄S | |

| Molecular Weight | 244.27 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure of the final product.

Caption: Synthesis workflow for this compound.

Section 2: Potential Research Areas in Medicinal Chemistry

The structural features of this compound—a sulfonamide group and a nitroaromatic ring—are well-known pharmacophores. This strongly suggests that the compound may possess valuable biological activities.

Hypothesis 1: Antimicrobial and Antifungal Activity

Rationale: The sulfonamide moiety is the cornerstone of sulfa drugs, a major class of antibiotics. Furthermore, various nitro-aromatic compounds exhibit potent antimicrobial properties. The combination of these two functional groups in this compound warrants a thorough investigation of its antimicrobial potential.[1]

Proposed Experimental Protocol: Antimicrobial Susceptibility Testing

-

Strain Selection: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to CLSI guidelines.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions in a 96-well plate containing microbial growth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

Controls: Include a positive control (a known antibiotic/antifungal), a negative control (DMSO vehicle), and a growth control (no compound).

Caption: Workflow for antimicrobial susceptibility testing.

Hypothesis 2: Anticancer Activity, Especially in Hypoxic Conditions

Rationale: Several nitrobenzenesulfonamide derivatives have been investigated as potential anticancer agents.[3] The nitro group can be bioreduced in the hypoxic (low oxygen) environment characteristic of solid tumors, leading to the formation of cytotoxic reactive species. This makes this compound a prime candidate for a hypoxia-activated prodrug.[3]

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Line Selection: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

-

MTT or SRB Assay: Assess cell viability under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound.

-

Incubate for 48-72 hours under normoxic and hypoxic conditions.

-

Perform the MTT or SRB assay to quantify cell viability.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line under both conditions. A lower IC₅₀ under hypoxic conditions would suggest selective activity.

Hypothesis 3: Enzyme Inhibition

Rationale: The parent compound, 2-nitrobenzenesulfonamide, is a known inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including glaucoma and cancer.[4] It is plausible that the N-isopropyl derivative retains or has modified activity against these or other enzymes.

Proposed Research Direction: Screen this compound against a panel of therapeutically relevant enzymes, starting with various isoforms of carbonic anhydrase.

Section 3: Potential Research Areas in Synthetic Chemistry

Beyond its potential biological activities, this compound could serve as a valuable tool for organic chemists.

Hypothesis 1: A Novel Protecting Group for Amines

Rationale: The 2-nitrobenzenesulfonyl ("nosyl") group is a well-established protecting group for amines, known for its ease of cleavage under mild conditions.[5] The N-isopropyl substitution may modulate the stability and cleavage characteristics of the sulfonamide, potentially offering advantages over existing protecting groups.

Proposed Experimental Workflow:

-

Protection: React this compound with a variety of primary and secondary amines under basic conditions to form the protected amines.

-

Stability Testing: Subject the protected amines to a range of common reaction conditions (e.g., acidic, basic, oxidative, reductive) to assess the stability of the protecting group.

-

Deprotection: Investigate various cleavage conditions, such as treatment with thiols in the presence of a base, to efficiently remove the protecting group and regenerate the free amine.

Caption: Workflow for evaluating a new protecting group.

Hypothesis 2: Precursor for Heterocyclic Synthesis

Rationale: The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions. This opens up the possibility of using this compound as a starting material for the synthesis of novel heterocyclic compounds, such as benzothiadiazine derivatives, which are of interest in medicinal chemistry.

Proposed Research Direction: Investigate the reduction of the nitro group followed by intramolecular cyclization reactions to generate novel heterocyclic scaffolds.

Conclusion and Future Outlook